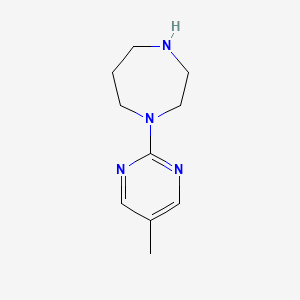![molecular formula C13H18ClN3O2 B12226523 4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12226523.png)
4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves the alkylation of pyrazoles with appropriate reagents. One common method involves the reaction of 2,5-dimethylpyrazole with formaldehyde and 2-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives .
Scientific Research Applications
4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with cellular receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with similar structural features.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: A related compound with multiple pyrazole units attached to a benzene ring.
Uniqueness
4-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and methoxy groups.
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-9-6-13(16(2)15-9)14-8-10-4-5-11(17)12(7-10)18-3;/h4-7,14,17H,8H2,1-3H3;1H |
InChI Key |
NEVPNUBZNGNKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=C(C=C2)O)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B12226445.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12226455.png)
![1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12226465.png)
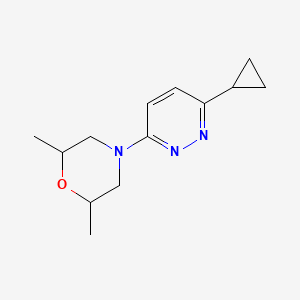
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12226471.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12226476.png)
![3-Tert-butyl-6-{[1-(cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12226480.png)
![2-Cyclopropyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12226492.png)
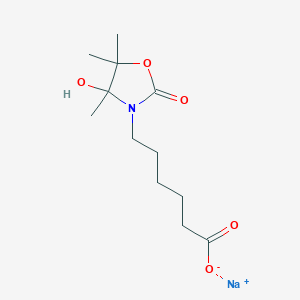
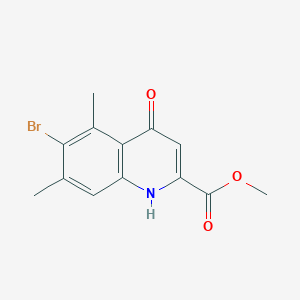
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12226505.png)
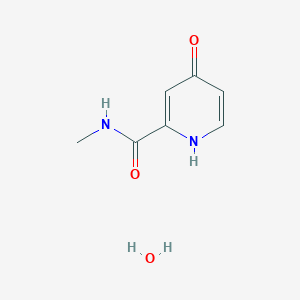
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B12226512.png)
